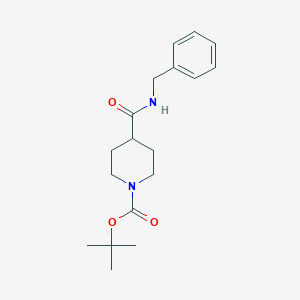

N-Benzyl 1-boc-piperidine-4-carboxamide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

N-Benzyl 1-boc-piperidine-4-carboxamide is a chemical compound used as a building block in the synthesis of various medicinal compounds . .

Biochemical Pathways

It’s worth noting that related compounds such as 1-boc-piperidine-4-carboxaldehyde have been used in the synthesis of pim-1 inhibitors, selective gpr119 agonists for type ii diabetes, m-tropic (r5) hiv-1 replication inhibitors, hdac inhibitors, and selective 5-ht6 antagonists .

Pharmacokinetics

It has been noted that the compound has high gi absorption and is bbb permeant .

Action Environment

It is generally recommended to store the compound in a sealed container at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzyl 1-boc-piperidine-4-carboxamide can be synthesized through a coupling reaction involving N-Boc-piperidine-1-carboxylic acid and benzylamine. The reaction typically uses reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in a solvent like DMF (dimethylformamide). The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene and BOC Sciences offer the compound in bulk quantities, ensuring high purity and quality control .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

Major products formed from these reactions include carboxylic acids, aldehydes, amines, and alcohols .

Aplicaciones Científicas De Investigación

N-Benzyl 1-boc-piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials

Comparación Con Compuestos Similares

N-Benzyl 1-boc-piperidine-4-carboxamide can be compared with similar compounds such as:

N-Benzylpiperidine-4-carboxaldehyde: Used in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase.

1-Boc-piperidine-4-carboxaldehyde: Utilized in the synthesis of Pim-1 inhibitors and selective GPR119 agonists.

4-(N-Boc-amino)piperidine: Employed in the synthesis of various pharmaceutical intermediates.

Actividad Biológica

N-Benzyl 1-boc-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a piperidine derivative that serves as a versatile building block in the synthesis of various biologically active compounds. Its structure includes a benzyl group, a Boc (tert-butyloxycarbonyl) protecting group, and a carboxamide functional group, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer .

- Receptor Antagonism : It has shown potential as a receptor antagonist, particularly in the modulation of neurotransmitter systems .

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-benzyl piperidine derivatives against influenza A viruses. For instance, research demonstrated that modifications in the piperidine structure significantly influenced antiviral potency:

| Compound | R1 | R2 | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|---|

| Original Hit | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | H | Bn | >100 | >100 |

| Fluorinated Analogue | Bn (4-F) | Bn | 1.9 ± 0.1 | 49 ± 2 |

This table summarizes the antiviral activity against H1N1 influenza virus, indicating that specific substitutions on the benzyl group are crucial for maintaining efficacy while minimizing cytotoxic effects .

Antiproliferative Effects

This compound has also been evaluated for antiproliferative activity. A related class of compounds demonstrated significant inhibition of cell proliferation in cancer cell lines:

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 120 | Tubulin inhibitor |

| Compound B | 3.0 | Inhibition of colchicine binding |

These findings suggest that structural modifications can enhance the antiproliferative properties by targeting tubulin dynamics within cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics:

- High Gastrointestinal Absorption : The compound is noted for its high gastrointestinal (GI) absorption rates.

- Blood-Brain Barrier Permeability : It is capable of crossing the blood-brain barrier (BBB), making it a candidate for neurological applications .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of N-benzyl piperidine derivatives:

- Influenza Virus Inhibition : A study identified critical interactions between the compound and viral fusion peptides, elucidating how structural features influence binding affinity and specificity against influenza strains .

- Cancer Treatment Potential : Another investigation into related piperidine derivatives revealed their potential as novel chemotherapeutic agents with low toxicity profiles while maintaining high efficacy against various cancer cell lines .

Propiedades

IUPAC Name |

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.